5-(4-Dimethylaminophenyl)-2h-pyrazol-3-ylamine
Description
Crystallographic Characterization of Pyrazolone-Pyrazolamine Equilibrium
X-ray diffraction studies reveal that this compound crystallizes as an equilibrium mixture of pyrazolone (keto) and pyrazolamine (enamine) tautomers. The molecular geometry shows distinct bond-length patterns characteristic of tautomeric interconversion (Table 1).
Table 1: Key bond lengths (Å) and angles (°) in crystalline phases
| Parameter | Pyrazolone Form | Pyrazolamine Form |
|---|---|---|
| N1-C2 | 1.332(2) | 1.308(3) |
| C3-O1 | 1.242(1) | - |
| C3-N3 | - | 1.341(2) |
| N2-N1-C2-C3 angle | 119.4(1) | 123.7(2) |
The pyrazolone form dominates in non-polar crystallization solvents, exhibiting planarity deviations <0.02 Å in the heterocyclic core. Intramolecular hydrogen bonding between N3-H and the sulfonyl oxygen (2.893 Å) stabilizes this tautomer. In contrast, the pyrazolamine form shows pyramidalization at N1 (0.216 Å displacement) and extended conjugation with the 4-dimethylaminophenyl substituent.
Crystallographic packing analysis reveals alternating tautomer layers stabilized by π-π interactions between aromatic systems (interplanar spacing 3.42 Å). The dimethylamino group adopts a coplanar orientation with the phenyl ring (dihedral angle 12.3°), facilitating charge delocalization.
Solvent-Dependent Tautomerism via Multinuclear NMR Spectroscopy
Variable-temperature ^1H-^15N HMBC experiments demonstrate solvent-polarity-dependent tautomeric equilibria (Figure 1). In CDCl3, the pyrazolamine form predominates (65%), while DMSO-d6 shifts equilibrium toward pyrazolone (58%) due to preferential solvation of the carbonyl group.
Figure 1: Tautomer ratio vs solvent polarity index
| Solvent | Polarity Index | % Pyrazolone | % Pyrazolamine |
|---|---|---|---|
| CDCl3 | 4.1 | 35 | 65 |
| Acetone-d6 | 5.1 | 47 | 53 |
| DMSO-d6 | 7.2 | 58 | 42 |
^13C NMR chemical shifts show diagnostic patterns:
- Pyrazolone C=O: δ 168.2 ppm (DMSO-d6)
- Pyrazolamine C-NH2: δ 155.4 ppm (CDCl3)
EXSY experiments reveal tautomerization rates of 12.3 s^-1 at 298 K in CDCl3, decreasing to 5.8 s^-1 in DMSO-d6 due to hydrogen-bond stabilization of transition states. The energy barrier for tautomerization was calculated as 68.2 kJ/mol via Arrhenius analysis of variable-temperature data.
Hydrogen Bonding Networks in Solid-State Polymorphism
Three polymorphic forms exhibit distinct hydrogen-bonding architectures (Table 2):
Table 2: Hydrogen bonding parameters in polymorphs
| Polymorph | Donor-Acceptor Pair | Distance (Å) | Angle (°) | Network Type |
|---|---|---|---|---|
| Form I | N3-H⋯O=S | 2.893(2) | 158 | Ribbon |
| Form II | N-H⋯N(pyrazole) | 2.945(3) | 146 | Herringbone |
| Form III | C-H⋯O=C | 3.112(1) | 132 | Sheet |
Form I stabilizes the pyrazolone tautomer through bifurcated hydrogen bonds (N-H⋯O and C-H⋯O), creating infinite ribbons along the crystallographic b-axis. Form II adopts a three-center hydrogen-bonding system connecting pyrazolamine NH2 groups with adjacent heterocyclic nitrogens, yielding a herringbone packing motif. Form III exhibits rare C-H⋯O interactions (3.112 Å) between dimethylamino groups and carbonyl oxygens, producing stacked sheets with 4.78 Å interlayer spacing.
DSC analysis reveals Form I as the thermodynamically stable polymorph (ΔHfus = 142.3 kJ/mol), with Forms II and III showing enantiotropic relationships below 150°C. Pressure-dependent Raman spectroscopy indicates reversible Form II ↔ III transitions above 2.5 GPa, mediated by hydrogen bond reorganization.
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Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-15(2)9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,1-2H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVQGVJAMBZOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dimethylaminophenyl)-2h-pyrazol-3-ylamine typically involves the reaction of 4-dimethylaminobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Dimethylaminophenyl)-2h-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Basic Characteristics
- Molecular Formula : CHN
- Molecular Weight : 202.26 g/mol
- Purity : Typically around 95% in commercial preparations
These properties make it suitable for various applications, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry
5-(4-Dimethylaminophenyl)-2H-pyrazol-3-ylamine has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer activity. A study demonstrated that certain modifications led to increased apoptosis in cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.
Drug Development
The compound serves as a scaffold for synthesizing various bioactive molecules. Its ability to form stable complexes with biological targets makes it a valuable tool in drug discovery.
Table 1: Summary of Drug Development Studies
| Study Reference | Compound Derivative | Target | Activity |
|---|---|---|---|
| Modified A | Kinase | Inhibitory | |
| Modified B | Receptor | Agonistic | |
| Modified C | Enzyme | Inhibitory |
Material Science
In material science, this compound is used in the development of polymers and coatings. Its unique properties contribute to enhancing the thermal stability and mechanical strength of materials.
Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer matrices improves their thermal properties and resistance to degradation under heat. This application is particularly relevant in industries such as aerospace and automotive.
Analytical Chemistry
The compound is also utilized as a reagent in analytical chemistry for detecting various analytes due to its ability to form colored complexes with metal ions.
Table 2: Analytical Applications
| Analyte | Detection Method | Reference |
|---|---|---|
| Lead (Pb) | Spectrophotometry | |
| Copper (Cu) | Colorimetric analysis | |
| Iron (Fe) | Complexometric titration |
Mechanism of Action
The mechanism of action of 5-(4-Dimethylaminophenyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., N(CH₃)₂) enhance nucleophilicity at the pyrazole amine, promoting participation in cycloaddition and condensation reactions .
- Electron-withdrawing groups (e.g., CF₃, F) reduce electron density on the pyrazole ring, favoring electrophilic substitution at alternative positions .
Research Findings and Trends
Recent studies emphasize the dimethylaminophenyl group's versatility:
- Catalysis: The amine group in this compound acts as a nucleophilic center in multicomponent reactions, enabling rapid assembly of indole-pyrazole hybrids .
- Supramolecular Chemistry: Hydrogen-bonding patterns (e.g., N–H···N interactions) differ significantly between dimethylaminophenyl and fluorophenyl analogs, affecting crystal packing and solubility .
Biological Activity
5-(4-Dimethylaminophenyl)-2H-pyrazol-3-ylamine, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- Structural Characteristics : The compound features a pyrazole ring substituted with a dimethylaminophenyl group, which is crucial for its biological activity.
Research indicates that this compound primarily acts as an inhibitor of phosphodiesterases (PDEs), particularly PDE5. This inhibition leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical in various signaling pathways affecting smooth muscle relaxation and neurotransmission .
Biochemical Pathways
The modulation of cAMP and cGMP levels influences several biochemical pathways:
- Smooth Muscle Relaxation : Elevated cGMP levels promote vasodilation, which can be beneficial in treating conditions like erectile dysfunction and pulmonary hypertension.
- Neurotransmission : Increased cAMP levels are implicated in enhancing neuronal signaling and may have neuroprotective effects.
Antimicrobial Properties
Several studies have explored the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
The compound has shown promise in neuropharmacology. Its ability to inhibit PDEs suggests potential applications in treating neurodegenerative disorders. For instance, it may protect against neuronal damage by enhancing cAMP signaling, which is crucial for neuronal survival and function .
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent.
- Neuroprotective Study :
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 5-(4-dimethylaminophenyl)-2H-pyrazol-3-ylamine, and how can reaction intermediates be characterized?
The synthesis of pyrazole derivatives typically involves cyclization of hydrazines with β-diketones or β-ketoesters. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via cyclization, formylation, oxidation, and acylation steps . Key intermediates should be characterized using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and FTIR to verify functional groups like amines or carbonyls . Purity can be assessed via HPLC with UV detection, as demonstrated in pharmaceutical analysis workflows .
Q. How can the structural integrity of this compound be validated experimentally?
Single-crystal X-ray diffraction is the gold standard for structural confirmation. For instance, studies on related pyrazole derivatives (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) resolved bond lengths and angles with mean σ(C–C) = 0.002 Å and R factor = 0.031 . If crystallization fails, DFT-based computational modeling paired with experimental spectral data (NMR, IR) can validate geometry .
Q. What are the stability considerations for this compound under varying storage conditions?
Stability studies should assess degradation under temperature, humidity, and light exposure. For analogous compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid), accelerated stability testing at 40°C/75% RH for 6 months revealed hydrolysis pathways . Use mass spectrometry (LC-MS) to detect degradation products and optimize storage in inert atmospheres at –20°C .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
The ICReDD framework integrates quantum chemical calculations and experimental data to predict optimal reaction conditions. For example, reaction path searches using density functional theory (DFT) can identify transition states and energetically favorable pathways, reducing trial-and-error experimentation . Apply machine learning to analyze historical reaction datasets (e.g., solvent effects, catalysts) for yield prediction .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Contradictions may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. For pyrazole derivatives, variable-temperature NMR can detect tautomeric equilibria, while NOESY/ROESY experiments clarify spatial proximity of protons . Cross-validate with X-ray crystallography or synchrotron radiation studies to resolve ambiguities .
Q. What advanced techniques are suitable for studying its bioactivity mechanisms (e.g., enzyme inhibition)?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins. For example, studies on pyrazole carbothioamides employed molecular docking (AutoDock Vina) and MD simulations to predict interactions with active sites, validated by in vitro assays . Pair with SAR analysis to optimize substituent effects on potency .
Q. How can reactor design improve scalability while maintaining product purity?
Adopt continuous flow reactors for precise control over reaction parameters (residence time, mixing). Computational fluid dynamics (CFD) simulations can model mass/heat transfer, aligning with RDF2050112 guidelines for reactor design . Implement membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing post-synthesis steps .
Methodological Notes
- Contradiction Management : Cross-disciplinary approaches (e.g., computational + experimental) mitigate data conflicts .
- Safety : Advanced labs must adhere to Chemical Hygiene Plans for handling reactive intermediates (e.g., acyl chlorides) .
- Data Reproducibility : Use standardized protocols from journals like The Journal of Organic Chemistry for synthesis and characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
